(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is a chiral amine compound featuring a benzofuran ring. Compounds with benzofuran structures are often of interest due to their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOTWVZXFLKECS-YMNIQAILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination techniques.
Chiral Resolution: The (2S) configuration can be obtained through chiral resolution techniques or by using chiral starting materials.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the benzofuran ring or the amino group.
Reduction: Reduction reactions might target the benzofuran ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the propan-1-amine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted benzofuran compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine might be used as a building block for synthesizing more complex molecules or as a chiral ligand in asymmetric synthesis.
Biology
In biological research, this compound could be studied for its interactions with biological molecules, such as enzymes or receptors, due to its chiral nature and structural features.
Medicine
Potential medicinal applications might include its use as a lead compound for developing new drugs, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the synthesis of materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine: The enantiomer of the compound .
2-(2,3-Dihydro-1-benzofuran-2-yl)ethanamine: A similar compound with a different carbon chain length.
2-(1-Benzofuran-2-yl)propan-1-amine: A compound with a different substitution pattern on the benzofuran ring.
Uniqueness
The uniqueness of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine lies in its specific chiral configuration and the presence of both the benzofuran ring and the propan-1-amine moiety, which can confer distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
